Ethyl phenoxyacetate

Übersicht

Beschreibung

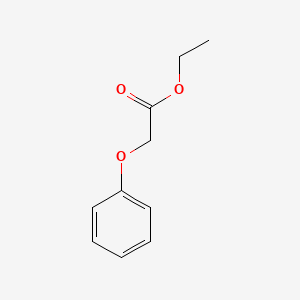

Ethyl phenoxyacetate is an organic compound with the molecular formula C10H12O3. It is an ester formed from phenoxyacetic acid and ethanol. This compound is known for its pleasant floral odor and is used in various applications, including flavoring agents and perfumes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl phenoxyacetate is typically synthesized through the esterification of phenoxyacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Phenoxyacetic acid+Ethanol→Ethyl phenoxyacetate+Water

Industrial Production Methods: In industrial settings, the esterification process is often conducted using azeotropic distillation to remove water and shift the equilibrium towards the formation of the ester. This method ensures a higher yield of this compound. The phenoxyacetic acid used in this process can be obtained from the reaction of phenol with monochloroacetic acid in an aqueous alkaline solution .

Types of Reactions:

Aminolysis: this compound undergoes aminolysis with ammonia, catalyzed by cyanide ions, to form the corresponding amide.

Hydrolysis: The ester can be hydrolyzed back to phenoxyacetic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Aminolysis: Cyanide ions and ammonia.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products:

Aminolysis: Phenoxyacetamide.

Hydrolysis: Phenoxyacetic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl phenoxyacetate has been studied for its potential use in medicinal chemistry. Notably, derivatives of this compound have been synthesized and evaluated for their biological activity.

- Prostacyclin Mimetics : Research has identified derivatives of this compound as nonprostanoid prostacyclin mimetics, which have implications for cardiovascular therapies. These compounds can inhibit platelet aggregation, making them potential candidates for treating thrombotic disorders .

- Antimicrobial Activity : A series of novel compounds derived from this compound have demonstrated antimicrobial properties. For instance, studies involving 1,2,4-triazolo-thiadiazole derivatives showed promising results against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Study: Antimicrobial Derivatives

Industrial Applications

This compound is utilized in various industrial processes due to its solvent properties and ability to act as a chemical intermediate.

- Solvent in Paints and Coatings : Its solvent characteristics make it suitable for use in paints and coatings formulations. The compound enhances the stability and performance of these products.

- Fragrance Industry : this compound is used as a fragrance component in perfumes and cosmetics due to its pleasant scent profile. Its stability under various conditions makes it ideal for long-lasting applications .

Research Applications

In addition to its industrial uses, this compound serves as a valuable reagent in chemical research.

- Synthesis of Coumaron Derivatives : this compound has been employed in synthesizing coumaron-2,3-dicarboxylic acids through condensation reactions with ethyl oxalate. This synthesis pathway showcases its utility in producing complex organic molecules .

- Kinetic Studies : The reaction kinetics of this compound with substituted bromoacetates have been investigated, providing insights into reaction mechanisms that are crucial for further chemical development .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicological profile. Studies indicate that the compound has low acute toxicity but may cause irritation upon contact with skin or eyes. Regulatory assessments have categorized it as not meeting the criteria for significant hazards under GHS classifications .

Wirkmechanismus

The mechanism of action of ethyl phenoxyacetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release phenoxyacetic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ethyl phenoxyacetate can be compared with other esters of phenoxyacetic acid, such as:

- Mthis compound

- Propyl phenoxyacetate

- Butyl phenoxyacetate

Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly suitable for use in flavors and fragrances. Its pleasant floral odor also distinguishes it from other similar compounds .

Biologische Aktivität

Ethyl phenoxyacetate is an organic compound recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is an ester derived from phenoxyacetic acid and ethanol. Its chemical formula is , and it is characterized by a phenoxy group attached to an acetate moiety. The compound exhibits a planar structure that facilitates various interactions with biological targets.

Biological Activities

1. Antimicrobial Properties

this compound and its derivatives have demonstrated significant antimicrobial activity. Studies indicate that these compounds are effective against a range of pathogenic fungi and exhibit moderate antibacterial effects against Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin .

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In vivo studies showed that it significantly reduces paw thickness and weight in models of inflammation, indicating its efficacy in treating inflammatory conditions . The compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and PGE-2, suggesting its role in modulating inflammatory pathways .

3. Anticancer Activity

The compound has been studied for its anticancer properties, particularly in inhibiting cancer cell proliferation. This compound derivatives have shown promise in inducing apoptosis in various cancer cell lines, thus highlighting their potential as chemotherapeutic agents .

4. Other Pharmacological Effects

Additional research has identified this compound as having anticonvulsant and antiulcerogenic activities. These effects are attributed to its ability to modulate neurotransmitter systems and inhibit gastric acid secretion, respectively .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins .

- Cellular Signaling Modulation : The compound influences various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

- Antioxidant Activity : this compound exhibits antioxidant properties, which may protect cells from oxidative stress, a contributing factor in various diseases including cancer .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against multiple strains of pathogenic fungi and bacteria. Results indicated that it significantly inhibited fungal growth at concentrations lower than those required for conventional antifungals, demonstrating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Action

In a controlled trial assessing the anti-inflammatory effects of this compound in animal models, administration resulted in a marked decrease in paw swelling compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its therapeutic potential for inflammatory diseases.

Data Tables

Eigenschaften

IUPAC Name |

ethyl 2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZFVSUXQXCEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062520 | |

| Record name | Ethyl phenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-49-9 | |

| Record name | Ethyl 2-phenoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-phenoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-phenoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl phenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Ethyl phenoxyacetate in current research?

A1: this compound serves primarily as a precursor in synthesizing various compounds with potential biological activity. For instance, it's used to create new plant growth regulators [], 1,3,4-oxadiazoles [], and pyrazole derivatives [].

Q2: What is known about the structural characteristics of this compound?

A2: While a molecular formula and weight aren't explicitly provided in the excerpts, its structure consists of a phenoxy group (C6H5O-) attached to the ethyl ester of acetic acid (CH3COOCH2CH3). Research papers utilize spectroscopic techniques like IR, 1H NMR, and MS to characterize this compound and its derivatives [, ]. For example, fragmentation patterns observed in MS spectra help elucidate the structural characteristics of synthesized oxadiazoles [].

Q3: How is this compound typically synthesized?

A3: A common synthesis route involves reacting phenol with Ethyl chloroacetate, often employing catalysts like PEG-400 to facilitate the reaction []. Researchers have also explored alternative approaches, including phase-transfer catalysis and ultrasonic irradiation, to enhance the synthesis of this compound derivatives [].

Q4: Are there any studies exploring the biological effects of this compound derivatives on plants?

A4: Yes, researchers have investigated the effects of substituted (diethylamino)this compound compounds, derived from this compound, on maize seedlings []. These compounds showed impacts on seedling morphology, chlorophyll content, and the activities of enzymes like NR, CAT, and POD, suggesting potential applications as plant growth regulators [].

Q5: What are the potential applications of this compound derivatives in medicinal chemistry?

A5: While the provided abstracts don't delve into specific medicinal applications, the synthesis of novel 1,3,4-oxadiazoles [] and pyrazole derivatives [] using this compound as a starting material suggests potential avenues for drug discovery. These heterocyclic compounds are prominent pharmacophores found in various drugs, indicating potential applications in diverse therapeutic areas.

Q6: Has this compound been explored in the context of carboxylic ester derivatives for pharmaceutical use?

A6: One research paper mentions a carboxylic ester derivative synthesized from a compound structurally similar to this compound []. This derivative is suggested as a potential treatment for thrombosis, apoplexy, cardiac infarction, inflammation, arterial sclerosis, and tumors []. While this research doesn't directly involve this compound, it highlights the potential of similar compounds for pharmaceutical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.